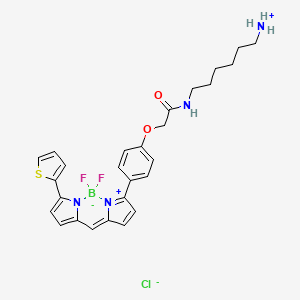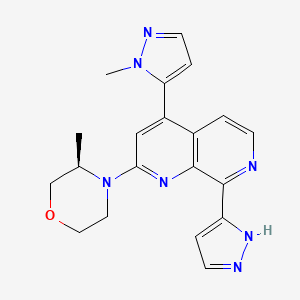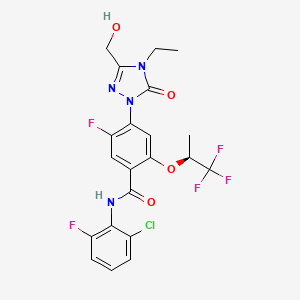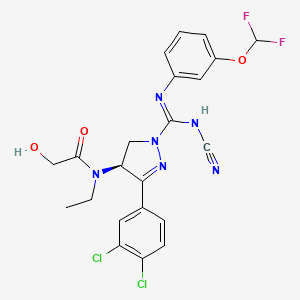
BDP TR amine
Übersicht
Beschreibung
BDP TR amine is a bright borondipyrromethene dye for the ROX channel . Unlike ROX, it is very stable to oxidation . This amine derivative is useful for the conjugation with electrophilic reagents like epoxides and activated carboxyl derivatives, and as well for enzymatic transamination reaction .
Molecular Structure Analysis
The molecular formula of BDP TR amine is C27H30BClF2N4O2S . It has a molecular weight of 558.88 . The exact molecular structure is not provided in the available resources.Physical And Chemical Properties Analysis
BDP TR amine is a dark colored solid . It is soluble in DCM, DMSO, DMF . Its spectral properties include an excitation/absorption maximum at 589 nm, an emission maximum at 616 nm, and a fluorescence quantum yield of 0.9 .Wissenschaftliche Forschungsanwendungen
1. Photophysical Properties and Bioimaging
A study by Yang et al. (2016) explored the photophysical properties of amphiphilic BODIPY derivatives, including their application in bioimaging. They discovered that these derivatives, particularly BDP-1, could self-assemble into various vesicle architectures in aqueous solutions. These derivatives exhibited red emission and showed effective lysosome biological imaging in HeLa cells, highlighting their potential in cell imaging fields without the need for targeted structural units (Yang et al., 2016).
2. Drug Solubility Improvement
Melnikova et al. (2019) investigated the water solubility of betulin-3,28-diphosphate (BDP) by forming salt complexes with hydrophilic amino alcohols. Their research demonstrated a significant improvement in BDP water solubility, which is crucial for developing hydrophilic dosage forms. This study underscores the importance of BDP-amine interactions in solutions, particularly for pharmaceutical applications (Melnikova et al., 2019).
3. Antioxidant Activity and Drug Delivery
Another study by Melnikova et al. (2018) focused on the antioxidant properties of BDP complexes with dopamine and trisamine. These complexes showed potential as components in drug delivery systems for cytostatics and readily oxidized catecholamines. Their research highlighted the ability of these complexes to enhance antioxidant activity, particularly in vitro experiments (Melnikova et al., 2018).
4. Photosensitizer Efficiency
Yogo et al. (2005) described a novel photosensitizer scaffold based on BODIPY chromophore (2I-BDP), noted for its high extinction coefficient, high photostability, and insensitivity to solvent environment. This scaffold was found to be more efficient and photostable than traditional photosensitizers like Rose Bengal, demonstrating its potential in studies of oxidative stress and photodynamic therapy (Yogo et al., 2005).
Safety and Hazards
Eigenschaften
IUPAC Name |
6-[[2-[4-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)phenoxy]acetyl]amino]hexylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29BF2N4O2S.ClH/c29-28(30)33-21(18-22-10-14-25(34(22)28)26-6-5-17-37-26)9-13-24(33)20-7-11-23(12-8-20)36-19-27(35)32-16-4-2-1-3-15-31;/h5-14,17-18H,1-4,15-16,19,31H2,(H,32,35);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCISRRJOISYKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC=C2C3=CC=CS3)C=C4[N+]1=C(C=C4)C5=CC=C(C=C5)OCC(=O)NCCCCCC[NH3+])(F)F.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30BClF2N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
BDP TR amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-((4-(trifluoromethoxy)phenyl)amino)-1-((1R,5R)-3,3,5-trimethylcyclohexyl)-1H-benzo[d]imidazol-5-yl)propanoic acid](/img/structure/B605925.png)
![2-[3,5-Difluoro-4-[[3-[5-methoxy-4-[(3-methoxypyridin-4-yl)amino]pyrimidin-2-yl]indazol-1-yl]methyl]phenoxy]ethanol](/img/structure/B605927.png)







![4-N-[1-[(4-tert-butylphenyl)methyl]-5-methyl-3-(trifluoromethyl)pyrazol-4-yl]-7-fluoroquinoline-2,4-dicarboxamide](/img/structure/B605941.png)

![(2S)-1-(3-Azabicyclo[3.1.0]hex-3-ylcarbonyl)-N-(2-cyclopropylethyl)-2,3,4,5-tetrahydro-2-methyl-4-oxo-1H-1,5-benzodiazepine-7-carboxamide](/img/structure/B605944.png)